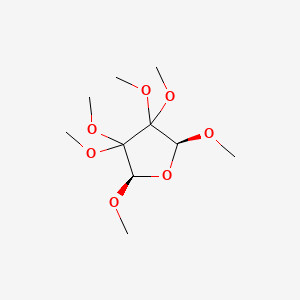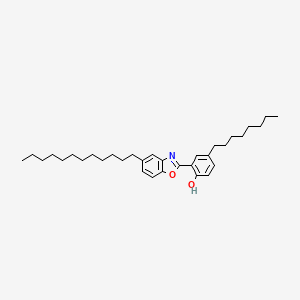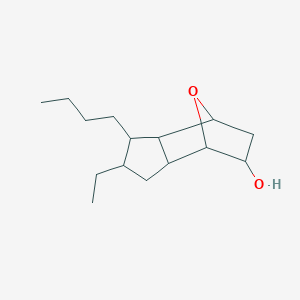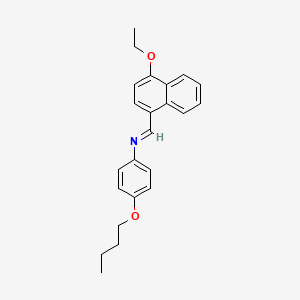
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can lead to a variety of substituted triazoles with different functional groups .
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Materials Science: It is employed in the creation of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The triazole ring’s ability to form hydrogen bonds and interact with biological molecules is key to its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-4H-1,2,4-triazol-3-ylmethanol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
- 4-Amino-4H-1,2,4-triazole
Uniqueness
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenyl and methyl groups enhances its stability and reactivity compared to other triazole derivatives .
Propiedades
Número CAS |
62441-47-8 |
|---|---|
Fórmula molecular |
C15H14N4 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
5-methyl-N,4-diphenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-12-17-18-15(16-13-8-4-2-5-9-13)19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18) |
Clave InChI |
ASLGFGWTOBJKEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)

![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)



![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)



